molecular formula C19H21Cl2N5O2 B259384 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

Katalognummer B259384
Molekulargewicht: 422.3 g/mol
InChI-Schlüssel: RPZQUTRBEXLNLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine targets BTK, a key signaling molecule involved in the development and activation of immune cells. By inhibiting BTK, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine blocks downstream signaling pathways, leading to the suppression of immune cell activation and proliferation. This mechanism of action makes N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine a potential therapeutic agent for diseases characterized by abnormal immune cell activation, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce tumor growth and improve survival rates in animal models of cancer. In autoimmune disorders, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce inflammation and improve disease symptoms, such as joint swelling and pain, in animal models of rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine is its selectivity and potency in inhibiting BTK, making it a valuable tool for studying the role of BTK in various diseases. However, one limitation of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, further research is needed to determine the optimal dosing and administration of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine in humans.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine. One area of interest is the combination of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy in cancer treatment. Additionally, further research is needed to determine the safety and efficacy of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine in humans, particularly in clinical trials for autoimmune disorders. Finally, the development of novel BTK inhibitors based on the structure of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesemethoden

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine involves several steps, including the preparation of the key intermediate, 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde, and its subsequent reaction with propylamine and sodium azide to form the tetrazole ring. The final product is obtained through purification and isolation processes. The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been optimized to improve yield and purity, making it a viable candidate for further research.

Wissenschaftliche Forschungsanwendungen

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been extensively studied in preclinical models, demonstrating its potential as a therapeutic agent for various diseases. In cancer research, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. In autoimmune disorders, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and lupus.

Eigenschaften

Produktname

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

Molekularformel

C19H21Cl2N5O2

Molekulargewicht

422.3 g/mol

IUPAC-Name

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C19H21Cl2N5O2/c1-3-9-26-19(23-24-25-26)22-11-13-5-4-6-17(27-2)18(13)28-12-14-7-8-15(20)10-16(14)21/h4-8,10H,3,9,11-12H2,1-2H3,(H,22,23,25)

InChI-Schlüssel

RPZQUTRBEXLNLK-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.